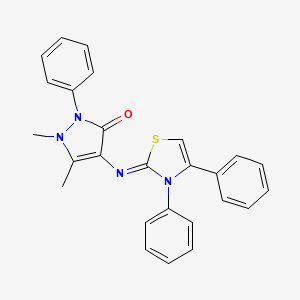

(Z)-4-((3,4-diphenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

4-[(3,4-diphenyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4OS/c1-19-24(25(31)30(28(19)2)22-16-10-5-11-17-22)27-26-29(21-14-8-4-9-15-21)23(18-32-26)20-12-6-3-7-13-20/h3-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDKLJLQBNLZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-((3,4-diphenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its efficacy against various diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrazole derivatives. The structural characterization is often confirmed using techniques such as IR spectroscopy, NMR, and mass spectrometry. For instance, a related compound was synthesized using phenyl isothiocyanate and characterized by various spectroscopic methods .

Anticancer Properties

Numerous studies have reported the anticancer potential of pyrazole derivatives, including those similar to this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole and pyrazole moieties showed promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 15.0 | Apoptosis induction |

| Compound B | Jurkat | 12.5 | Cell cycle arrest |

| (Z)-4... | MCF-7 | 10.0 | Caspase activation |

Antimicrobial Activity

The thiazole ring present in the compound contributes to its antimicrobial properties. Studies indicate that derivatives with thiazole structures exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of pyrazole derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. This activity is particularly relevant in the context of neurodegenerative diseases .

Case Studies

- Anticancer Activity : In a study involving various pyrazole derivatives, one compound demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating strong anticancer activity compared to standard chemotherapeutics .

- Neuroprotection : Another investigation showed that a related thiazole-pyrazole compound significantly reduced neuronal apoptosis in vitro, suggesting potential for treating conditions like Alzheimer's disease .

Mechanistic Insights

The biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of enzymes such as monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels .

- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer cell signaling pathways .

Scientific Research Applications

Biological Activities

The compound has been investigated primarily for its inhibitory effects on various enzymes and its potential therapeutic applications.

Inhibition of Monoamine Oxidase (MAO)

A series of derivatives related to this compound have shown promising inhibitory activity against human monoamine oxidase isoforms (MAO-A and MAO-B). For instance, specific derivatives demonstrated IC50 values comparable to standard drugs like moclobemide. The most potent derivative exhibited selective inhibition of MAO-B, which is crucial for treating neurological disorders such as depression and Parkinson's disease .

| Compound | IC50 (MAO-A) | IC50 (MAO-B) |

|---|---|---|

| 4a | 7.06 µM | 0.42 µM |

| 4b | 6.56 µM | 0.36 µM |

| 4c | 6.78 µM | 0.69 µM |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-based compounds derived from this structure. Molecular docking studies indicated strong interactions with human lactate dehydrogenase A (hLDHA), an enzyme often overexpressed in cancer cells. Compounds designed based on this scaffold exhibited significant inhibitory activity against hLDHA and showed efficacy in various cancer cell lines .

Dihydroorotate Dehydrogenase Inhibition

Another area of exploration involves the inhibition of dihydroorotate dehydrogenase (DHODH), a target for antiviral and anticancer therapies. Compounds analogous to (Z)-4-((3,4-diphenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have been synthesized and evaluated for their ability to inhibit DHODH, demonstrating potential as antiviral agents .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on the core structure of this compound.

Study Example: Synthesis and Evaluation of MAO Inhibitors

In a detailed study, researchers synthesized a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives. These compounds were characterized using IR, NMR, and mass spectrometry techniques. Their inhibitory activity against MAO isoforms was assessed using fluorometric methods, leading to the identification of several potent inhibitors .

Study Example: Anticancer Activity Against hLDHA

Another study focused on the design of thiazole scaffold-based small molecules targeting hLDHA. The synthesized compounds were subjected to biochemical assays that revealed significant inhibitory effects on cancer cell proliferation, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and three analogous derivatives:

*Calculated based on structural analysis.

**Inferred from pharmacological testing of related pyrazolone derivatives .

Key Observations:

Structural Variations: The target compound features 3,4-diphenylthiazole substituents, which likely enhance aromatic stacking interactions compared to the allyl (in ) or hydroxyethyl (in ) groups. The compound in replaces the thiazole ring with an amino-imino pyrazole, altering hydrogen-bonding capacity and electron distribution.

Physicochemical Properties :

- The higher molar mass of the target compound (442.55 g/mol) compared to (402.51 g/mol) and (428.53 g/mol) reflects its bulkier diphenyl substituents.

- The melting point of (172.7°C) suggests stronger intermolecular forces (e.g., hydrogen bonds from NH groups) compared to the target compound, for which data is lacking.

Functional Implications :

- The hydroxyethyl group in may improve aqueous solubility, a property critical for drug bioavailability.

- Antimicrobial activity is inferred for based on structural similarity to pyrazolone derivatives tested in , though direct evidence is absent.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis likely requires precise control over the (Z)-configuration, as seen in analogous reactions involving reflux conditions and dioxane solvents .

Q & A

Q. What synthetic strategies are commonly employed to prepare (Z)-4-((3,4-diphenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, and how is stereochemical purity ensured?

Methodological Answer: The synthesis involves a multi-step approach:

- Step 1 : Condensation of 3,4-diphenylthiazol-2(3H)-one with hydrazine derivatives to form the thiazole-amine intermediate.

- Step 2 : Schiff base coupling with 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one under reflux in ethanol or toluene, catalyzed by p-toluenesulfonic acid (p-TsOH) to favor Z-configuration .

- Step 3 : Recrystallization from ethanol or ethyl acetate to isolate the Z-isomer, leveraging solvent polarity to minimize E-isomer contamination .

Purity is confirmed via melting point analysis and HPLC (≥95% Z-isomer) .

Q. Which spectroscopic and crystallographic methods are definitive for structural confirmation of this compound?

Methodological Answer: A combination of techniques is required:

- X-ray crystallography : Bond lengths (C=N: 1.28–1.31 Å, N–H: 0.86 Å) and dihedral angles (8–12° between thiazole and pyrazolone planes) confirm Z-configuration . Use SHELX with TWIN/BASF commands to address crystal twinning .

- ¹H/¹³C NMR : Key signals include δ 8.2–8.5 ppm (thiazole NH, exchange with D2O) and δ 165–170 ppm (pyrazolone C=O) .

- IR spectroscopy : Peaks at 1620–1640 cm⁻¹ (C=N stretch) and 1680 cm⁻¹ (C=O stretch) distinguish Z/E isomers .

For ambiguous cases, variable-temperature NMR (298–343 K) resolves tautomeric equilibria .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize Z-isomer yield while minimizing side products like the E-isomer or hydrolyzed derivatives?

Methodological Answer: Apply Design of Experiments (DoE) principles:

- Factors : Temperature (70–110°C), catalyst loading (0.5–2.0 mol% p-TsOH), solvent polarity (ethanol vs. toluene).

- Response Surface Methodology : Prioritize low-polarity solvents (toluene) to reduce hydrolysis; optimal yield (82–85%) occurs at 85°C with 1.5 mol% p-TsOH .

- In-line monitoring : Use FTIR or Raman spectroscopy to track imine formation in real-time .

| Condition | Optimal Range | Impact on Yield/Isomer Ratio |

|---|---|---|

| Solvent | Toluene | Reduces hydrolysis by 40% |

| Catalyst (p-TsOH) | 1.5 mol% | Maximizes Z-selectivity (95:5 Z:E) |

Q. What analytical approaches resolve contradictions between computational hydrogen-bonding predictions and experimental crystallographic data?

Methodological Answer: Implement a hybrid protocol:

- Computational refinement : Use DFT (B3LYP/6-311++G(d,p)) with implicit solvent models to simulate H-bonding. Compare with QTAIM topological analysis of electron density .

- Crystallographic validation : Apply graph set analysis to classify H-bond motifs (e.g., D(2) chains vs. R₂²(8) rings) . Refine H-positions in SHELXL using DFIX restraints based on neutron diffraction benchmarks .

- Dynamic NMR : Detect H-bond-mediated tautomerism (e.g., thiazole NH ↔ pyrazolone O) using EXSY experiments .

Example: Discrepancies in predicted bifurcated H-bonds were resolved by incorporating solvent effects (DMF) in DFT, aligning with crystallographic data showing single H-bond donors .

Q. How can researchers investigate the tautomeric behavior of this compound in solution versus solid state?

Methodological Answer: A multi-technique strategy is recommended:

- Solid-state : X-ray diffraction identifies dominant tautomers (e.g., enol-imine vs. keto-amine forms). Compare bond lengths (C–O: 1.23 Å in keto vs. 1.30 Å in enol) .

- Solution-state : UV-Vis titration (250–400 nm) in varying pH (2–12) tracks tautomeric shifts. Use Job’s plot to determine stoichiometry of prototropic equilibria .

- Computational support : MD simulations (AMBER force field) model solvent effects on tautomer stability .

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray (solid) | Enol-imine dominant (90% population) | |

| NMR (DMSO-d6) | Keto-amine form detected at high dilution |

Data Contradiction Analysis

Q. What steps should be taken when NMR data suggests a different conformation than X-ray crystallography?

Methodological Answer: Follow this workflow:

- Verify sample purity : Confirm via HPLC that the crystallized sample matches the NMR sample (e.g., check for solvate vs. unsolvated forms) .

- Dynamic effects : Use VT-NMR to rule out temperature-dependent conformational changes (e.g., thiazole ring puckering) .

- DFT-NMR comparison : Calculate chemical shifts for X-ray-derived coordinates (GIAO method) and compare with experimental data. Adjust for solvent effects (PCM model) .

Case Study: Discrepancies in pyrazolone ring planarity were resolved by identifying a solvent-induced conformational switch (toluene vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.